molecular formula C8H6N4 B1587724 1-(Isocyanomethyl)-1H-benzotriazole CAS No. 87022-42-2

1-(Isocyanomethyl)-1H-benzotriazole

Cat. No.: B1587724
CAS No.: 87022-42-2
M. Wt: 158.16 g/mol
InChI Key: YZTNZXMSOPEFKC-UHFFFAOYSA-N
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Description

1-(Isocyanomethyl)-1H-benzotriazole is a compound that belongs to the class of isocyanides, which are known for their unique reactivity in organic chemistry. The isocyanide functional group, characterized by a carbon-nitrogen triple bond, exhibits both nucleophilic and electrophilic properties, making it a versatile building block in various chemical reactions .

Preparation Methods

The synthesis of 1-(Isocyanomethyl)-1H-benzotriazole typically involves the reaction of benzotriazole with a suitable isocyanide precursor. One common method is the formylation of benzotriazole followed by dehydration to introduce the isocyanide group. This process can be carried out under mild conditions, ensuring high yields and purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to minimize waste and improve safety .

Chemical Reactions Analysis

1-(Isocyanomethyl)-1H-benzotriazole undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include isocyanates, amines, and substituted benzotriazoles .

Mechanism of Action

The mechanism of action of 1-(Isocyanomethyl)-1H-benzotriazole involves its ability to act as both a nucleophile and an electrophile. The isocyanide group can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination. This dual reactivity allows the compound to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

1-(Isocyanomethyl)-1H-benzotriazole can be compared with other isocyanides such as:

  • Methyl isocyanide
  • Phenyl isocyanide
  • Cyclohexyl isocyanide

These compounds share the isocyanide functional group but differ in their substituents, which can influence their reactivity and applications. For example, methyl isocyanide is more volatile and less sterically hindered compared to this compound, making it suitable for different types of reactions . The unique structure of this compound, with its benzotriazole moiety, provides additional stability and reactivity, making it distinct from other isocyanides .

Properties

IUPAC Name

1-(isocyanomethyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-9-6-12-8-5-3-2-4-7(8)10-11-12/h2-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTNZXMSOPEFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397045
Record name 1-(Isocyanomethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87022-42-2
Record name 1-(Isocyanomethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Isocyanomethyl)-1H-benzotriazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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